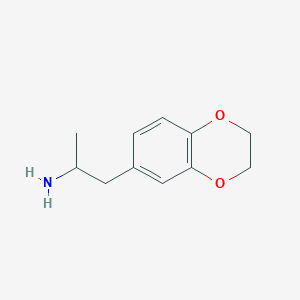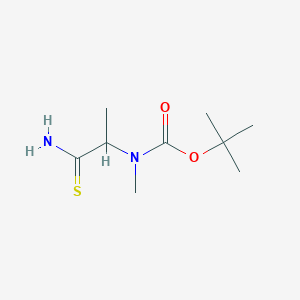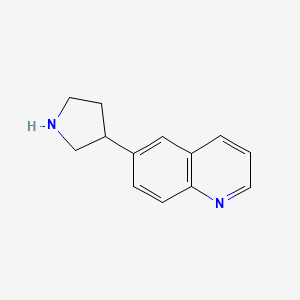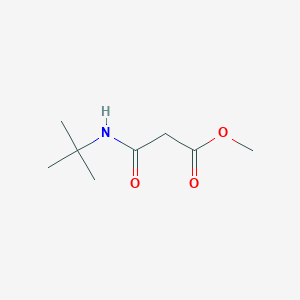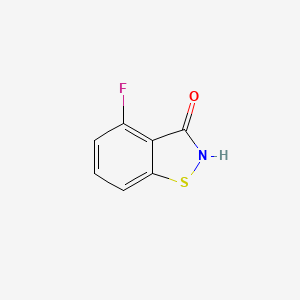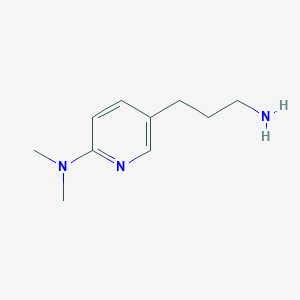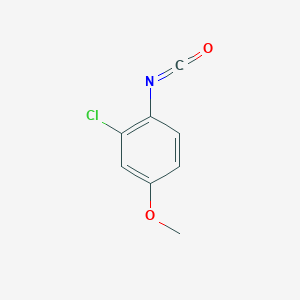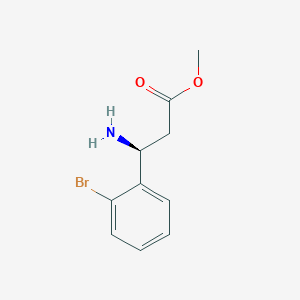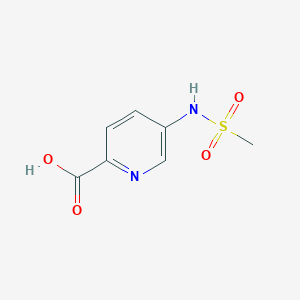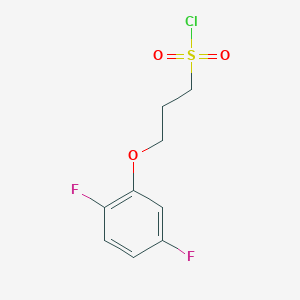
2-Carbamoylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, known for its aromaticity and significant reactivity due to the presence of the thiazole ring. The compound has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with carbamoylating agents. One common method includes the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature to form the desired product. Another approach involves the use of thiourea and α-haloketones, followed by cyclization and subsequent functional group transformations to yield the final compound.
Industrial Production Methods
Industrial production of 2-carbamoyl-1,3-thiazole-5-carboxylic acid often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Carbamoyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-Carbamoyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-carbamoyl-1,3-thiazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of biochemical pathways, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminothiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups that allow for a wide range of chemical modifications. This versatility makes it a valuable compound in the synthesis of various derivatives with potential biological activities.
Propiedades
Fórmula molecular |
C5H4N2O3S |
|---|---|
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
2-carbamoyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1H,(H2,6,8)(H,9,10) |
Clave InChI |
OSTPWHDEBJXFBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
